4-Methyl-1-phenyl-2-pentanone

描述

Significance in Contemporary Organic Synthesis Research

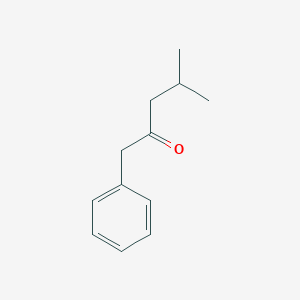

In the realm of organic synthesis, 4-Methyl-1-phenylpentan-2-one is primarily recognized as a useful intermediate and reagent. Its chemical structure, containing a ketone functional group, allows it to participate in a variety of chemical reactions, making it a versatile building block for more complex molecules.

One of the notable applications of this compound is in reduction reactions, such as the Huang-Minlon modification of the Wolff-Kishner reduction, to produce alkanes like 2-methyl-5-phenylpentane. The ketone group enhances the compound's polarity, making it suitable for oxygen-dependent reactions, which is a key difference from its nonpolar analogue, 2-phenylpentane.

Furthermore, the steric hindrance provided by the methyl and phenyl groups can influence the stereochemical outcome of reactions, a property that is of significant interest in asymmetric synthesis. The study of sterically hindered ketones like 4-Methyl-1-phenylpentan-2-one contributes to a deeper understanding of reaction mechanisms and can aid in the development of new synthetic methodologies. For instance, research on related pentamethylphenyl ketones has shown how ortho-methyl substituents can force the aromatic ring out of planarity with the carbonyl group, leading to unique reactivity patterns distinct from traditional aromatic ketones. researchgate.net

Interdisciplinary Relevance in Chemical and Biological Sciences

The relevance of 4-Methyl-1-phenylpentan-2-one extends beyond the confines of pure synthesis into the interdisciplinary domains of chemical and biological sciences. The compound and its derivatives are investigated for their potential biological activities and interactions with enzymes and receptors.

In medicinal chemistry, derivatives of phenylpentanones are explored for their therapeutic potential. For example, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have been synthesized and evaluated as inhibitors of monoamine uptake, which is a critical mechanism in the treatment of neurological disorders. researchgate.net While direct research on the biological activity of 4-Methyl-1-phenylpentan-2-one is ongoing, its structural similarity to compounds with known psychoactive properties suggests a potential for interaction with the central nervous system. ontosight.ai

The compound's aromatic properties have also led to its use in the flavor and fragrance industry. Its structural isomer, 4-methyl-4-phenylpentan-2-one, is noted for its ability to enhance woody and vetiver-like scents in perfumery. The position of the phenyl group significantly alters the flavor profile, with the C1-phenyl isomer imparting spicy notes.

Historical Development of Phenylpentanone Derivatives in Scientific Inquiry

The scientific inquiry into phenylpentanone derivatives has evolved over time, driven by their diverse applications. Initially, these compounds were likely studied as part of broader investigations into the synthesis and reactivity of ketones. The development of synthetic methods, such as the Friedel-Crafts alkylation and Grignard reactions, provided access to a wide range of substituted aromatic ketones, including phenylpentanones.

A significant milestone in the study of a related isomer, 4-methyl-4-phenylpentan-2-one, was its synthesis in the mid-20th century, which was followed by a detailed synthesis route published in 1984. This paved the way for more extensive academic and industrial research. By the early 2000s, the commercial viability of these compounds in the fragrance industry was highlighted through patents.

More recently, research has focused on the synthesis and biological evaluation of more complex phenylpentanone derivatives. For example, a 2008 study reported on the derivatives of phenylpentanone found in the cultured mycelium of Mycoleptodonoides aitchisonii and their subsequent synthesis. jst.go.jp Furthermore, the synthesis of (2E,4E)-1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1-ones via Claisen-Schmidt condensation demonstrates the continued interest in creating novel compounds from phenylpentanone-related structures for potential biological applications. cardiff.ac.uk The study of anthraquinone (B42736) derivatives, another class of aromatic ketones, has also seen the development of advanced analytical techniques for their quantification, which could be applied to phenylpentanone research. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYGTEGDVPAKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063805 | |

| Record name | 2-Pentanone, 4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a sweet, woody, spicy, burnt sugar odour | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.00 to 251.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.940-0.949 | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/799/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5349-62-2 | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isobutyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PHENYL-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z1A62342T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-1-phenyl-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methyl 1 Phenylpentan 2 One

Stereoselective and Enantioselective Synthesis Approaches for 4-Methyl-1-phenylpentan-2-one

Achieving stereochemical control is a significant challenge in modern organic synthesis, particularly for producing enantiomerically pure compounds that may serve as building blocks for more complex molecules. wikipedia.orgnih.gov Methodologies such as asymmetric catalysis and the use of chiral auxiliaries are principal strategies employed to govern the three-dimensional arrangement of atoms during a chemical reaction. wikipedia.orgnih.gov

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to selectively produce one enantiomer of a product over the other. nih.gov This approach is highly efficient and is a cornerstone of modern chemical synthesis. For a ketone like 4-Methyl-1-phenylpentan-2-one, a potential asymmetric catalytic route would be the enantioselective hydrogenation of a corresponding prochiral unsaturated precursor.

Catalytic asymmetric hydrogenation of conjugated enones is recognized as one of the most direct methods for preparing optically active ketones. researchgate.net In this context, a hypothetical precursor such as 4-methyl-1-phenylpent-3-en-2-one could be subjected to hydrogenation using a chiral transition metal complex, for instance, one based on rhodium or iridium with chiral ligands like BINAP. The catalyst creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond preferentially, leading to the formation of one enantiomer of 4-Methyl-1-phenylpentan-2-one in excess. The success of such a reaction depends on the careful selection of the catalyst, solvent, and reaction conditions to maximize both conversion and enantioselectivity.

Table 1: Key Aspects of Asymmetric Catalysis in Ketone Synthesis

| Parameter | Description | Relevance to 4-Methyl-1-phenylpentan-2-one |

| Chiral Catalyst | A stereogenic complex (e.g., Rh(I)-(S)-BINAP) that influences the stereochemical outcome of the reaction without being consumed. researchgate.net | A suitable chiral catalyst would be required to selectively hydrogenate a precursor to yield either the (R) or (S) enantiomer. |

| Prochiral Substrate | A molecule that can be converted into a chiral product, such as an unsaturated ketone precursor. | An example would be 4-methyl-1-phenylpent-3-en-2-one. |

| Enantioselectivity | The degree to which one enantiomer is preferentially produced over the other, often expressed as enantiomeric excess (e.e.). researchgate.net | High enantioselectivity is the primary goal, aiming for an e.e. of 99% or greater. |

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and versatile, making it a frequent choice in synthetic chemistry. wikipedia.org

A plausible chiral auxiliary-based synthesis of 4-Methyl-1-phenylpentan-2-one could begin with a carboxylic acid derivative, such as phenylacetic acid. This acid would be coupled to a chiral auxiliary, for example, a chiral oxazolidinone (known as an Evans auxiliary) or a pseudoephedrine derivative, to form a chiral amide. wikipedia.org The α-proton of this adduct can be selectively removed by a strong base to form a chiral enolate. This enolate would then be reacted with an alkyl halide, such as 1-bromo-2-methylpropane. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Finally, cleavage of the auxiliary group would yield the enantiomerically enriched target ketone.

Table 2: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Process | Description |

| 1. Attachment | Acylation | A prochiral substrate (e.g., derived from phenylacetic acid) is covalently bonded to the chiral auxiliary. wikipedia.org |

| 2. Stereoselective Reaction | Diastereoselective Alkylation | The substrate-auxiliary adduct is reacted with an electrophile (e.g., an isobutyl halide). The auxiliary directs the formation of one diastereomer. wikipedia.org |

| 3. Removal | Cleavage | The chiral auxiliary is cleaved from the product, yielding the enantiopure target molecule and allowing for the auxiliary's recovery. wikipedia.org |

The successful implementation of any stereoselective synthesis requires a reliable method to determine the enantiomeric excess (e.e.) of the product, which quantifies the purity of the resulting enantiomer. A primary technique for this analysis is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

For a ketone like 4-Methyl-1-phenylpentan-2-one, direct analysis on a CSP-HPLC column is possible. Alternatively, the ketone can be reduced to its corresponding alcohol, 4-methyl-1-phenylpentan-2-ol. The resulting secondary alcohol often interacts more strongly and specifically with the chiral stationary phase due to the presence of the hydroxyl group, leading to better separation of the enantiomers. The analysis of 4-methyl-1-phenylpentan-2-ol by reverse-phase HPLC has been described, and adapting this method with a chiral column would allow for the determination of enantiomeric purity. sielc.com The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric excess.

Mechanistic Pathways in 4-Methyl-1-phenylpentan-2-one Formation

Understanding the reaction mechanisms for the formation of 4-Methyl-1-phenylpentan-2-one is crucial for optimizing reaction conditions and improving yields. Organometallic reagents play a central role in the synthesis of ketones by enabling the formation of new carbon-carbon bonds.

The Grignard reaction is a fundamental and widely used method for forming carbon-carbon bonds. mnstate.edu It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the one in a carbonyl group. mnstate.eduaroonchande.com

A direct and effective synthesis of 4-Methyl-1-phenylpentan-2-one can be achieved by reacting an appropriate acid chloride with a Grignard reagent. Specifically, the reaction would involve the nucleophilic attack of isobutylmagnesium bromide on the electrophilic carbonyl carbon of phenylacetyl chloride. The initial tetrahedral intermediate then collapses, expelling the chloride ion to yield the final ketone product. A critical requirement for this reaction is the use of anhydrous conditions, typically in a solvent like diethyl ether, as Grignard reagents are strong bases and will react with any protic solvents, such as water. mnstate.edu

Table 3: Key Parameters for Grignard Reaction Synthesis of 4-Methyl-1-phenylpentan-2-one

| Parameter | Condition/Reagent | Purpose |

| Grignard Reagent | Isobutylmagnesium bromide | Acts as the nucleophilic source of the isobutyl group. |

| Electrophile | Phenylacetyl chloride | Provides the phenylacetyl backbone of the target ketone. |

| Solvent | Anhydrous Diethyl Ether | Stabilizes the Grignard reagent and provides an inert reaction medium. |

| Temperature | Low initial temperature (e.g., 0-5 °C) | Controls the initial rate of the highly exothermic reaction to prevent side products. |

| Workup | Acidic (e.g., dilute HCl) | Neutralizes the reaction mixture and removes magnesium salts. |

While the Grignard reaction is robust, other organometallic coupling reactions offer alternative pathways that can sometimes provide better yields, functional group tolerance, or milder reaction conditions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgopenstax.org A potential Suzuki route to 4-Methyl-1-phenylpentan-2-one could involve the coupling of a boronic acid, such as isobutylboronic acid, with a phenylacetyl derivative containing a halide, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Gilman Reagents: Lithium diorganocopper reagents, known as Gilman reagents, are another class of organometallic compounds useful for forming C-C bonds. openstax.org They are particularly effective in coupling reactions with organohalides. libretexts.org To synthesize 4-Methyl-1-phenylpentan-2-one, lithium diisobutylcuprate could be reacted with phenylacetyl chloride. Gilman reagents are generally less basic than Grignard reagents, which can be an advantage when other sensitive functional groups are present in the molecule.

Table 4: Comparison of Organometallic Reactions for Ketone Synthesis

| Reaction Type | Key Reagents | Catalyst | Key Features |

| Grignard Reaction | Organomagnesium halide, Acid Chloride | None | Highly reactive, requires strict anhydrous conditions. mnstate.edu |

| Suzuki Coupling | Organoboronic acid, Organohalide | Palladium complex | Tolerant of many functional groups, widely used for C(sp²)-C(sp²) bonds. libretexts.orgopenstax.org |

| Gilman Coupling | Lithium diorganocuprate, Organohalide | None (stoichiometric copper) | Milder than Grignard reagents, effective for coupling with halides. openstax.org |

Chemical Transformations and Functionalization of 4-Methyl-1-phenylpentan-2-one

The presence of a carbonyl group, an adjacent methylene (B1212753) group activated by a phenyl ring, and another alpha-carbon position makes 4-Methyl-1-phenylpentan-2-one a versatile substrate for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Reductions to Corresponding Alcohols and Amines

The ketone moiety of 4-Methyl-1-phenylpentan-2-one is readily susceptible to reduction, yielding the corresponding secondary alcohol, 4-Methyl-1-phenylpentan-2-ol, or, through reductive amination, 4-Methyl-1-phenylpentan-2-amine. These transformations are fundamental in organic synthesis for producing valuable alcohol and amine intermediates.

Reduction to Alcohol: The conversion of the ketone to 4-Methyl-1-phenylpentan-2-ol can be achieved through several established methods. Catalytic hydrogenation, employing catalysts such as platinum, palladium, or nickel, is an effective method. Alternatively, chemical reduction using hydride reagents provides a high-yield pathway to the alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent or the more reactive lithium aluminum hydride (LiAlH₄) in an ethereal solvent can efficiently reduce the carbonyl group.

Reductive Amination: The synthesis of 4-Methyl-1-phenylpentan-2-amine from the parent ketone involves a process known as reductive amination. This one-pot reaction typically involves the treatment of the ketone with ammonia (or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This method is a cornerstone for the synthesis of primary amines from ketones.

| Target Product | Reaction Type | Typical Reagents/Catalysts |

|---|---|---|

| 4-Methyl-1-phenylpentan-2-ol | Ketone Reduction | H₂, Pd/C; NaBH₄; LiAlH₄ |

| 4-Methyl-1-phenylpentan-2-amine | Reductive Amination | NH₃, H₂/Ni; NH₄OAc, NaBH₃CN |

Condensation Reactions Involving the Ketone Moiety

The α-hydrogens of 4-Methyl-1-phenylpentan-2-one, particularly those on the benzylic carbon (C1), are acidic and can be abstracted by a base to form a nucleophilic enolate. This enolate is central to condensation reactions that form new carbon-carbon bonds, such as the Aldol and Knoevenagel condensations. magritek.comwikipedia.org

Aldol Condensation: In the presence of a base (e.g., NaOH, KOH), 4-Methyl-1-phenylpentan-2-one can undergo self-aldol condensation. magritek.com The enolate formed by deprotonation at the C1 position can attack the carbonyl carbon of a second molecule of the ketone. The resulting β-hydroxy ketone adduct can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone. youtube.com This reaction extends the carbon framework and introduces conjugation. Furthermore, crossed-aldol condensations are possible, where the enolate of 4-Methyl-1-phenylpentan-2-one reacts with a different carbonyl partner, typically an aldehyde that cannot enolize, to prevent a mixture of products.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound possessing an active methylene group, such as diethyl malonate or malonic acid, catalyzed by a weak base like piperidine or pyridine. wikipedia.org The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to eliminate a molecule of water. wikipedia.org The product is a new α,β-unsaturated compound, which is a valuable synthetic intermediate. The Doebner modification of this reaction utilizes pyridine as a solvent and a substrate with a carboxylic acid group, which often leads to subsequent decarboxylation. wikipedia.org

Photochemical Reactions and Biradical Trapping Mechanisms

Phenyl alkyl ketones are known to undergo characteristic photochemical reactions upon excitation with UV light. For 4-Methyl-1-phenylpentan-2-one, which possesses an accessible γ-hydrogen on the isobutyl group, the Norrish Type II reaction is a prominent photochemical pathway. wikipedia.orgyoutube.com

The Norrish Type II process begins with the photo-excited carbonyl group abstracting a γ-hydrogen atom intramolecularly, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgaskfilo.com This biradical is a key species that dictates the final product distribution. It can undergo one of two primary secondary reactions:

Fragmentation (β-scission): The biradical can cleave at the Cα-Cβ bond to produce an enol (which tautomerizes to 1-phenylacetone) and an alkene (3-methyl-1-butene). wikipedia.org

Cyclization (Norrish-Yang reaction): Intramolecular recombination of the two radical centers can occur to form a substituted cyclobutanol derivative. wikipedia.org

Mechanistic studies on the related compound 4-methyl-1-phenylpentan-1-one have demonstrated that the 1,4-biradical intermediate can be "trapped". rsc.org In the presence of oxygen, the yields of both fragmentation and cyclization products increase. This is consistent with a mechanism where oxygen intercepts the biradical to form a peroxy intermediate, which then decomposes to the final products, thereby competing with the reverse reaction of the biradical returning to the starting ketone. rsc.org This observation provides strong evidence for the existence and reactivity of the biradical intermediate in the photochemistry of such ketones. rsc.org

Alpha-Halogenation and Subsequent Substitution Reactions

The α-carbons of 4-Methyl-1-phenylpentan-2-one can be halogenated under either acidic or basic conditions to produce α-haloketones, which are highly useful synthetic intermediates. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking an electrophilic halogen (Cl₂, Br₂, or I₂). This method is generally preferred for achieving monohalogenation. libretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. libretexts.org The reaction with a halogen is typically very fast. A significant characteristic of base-promoted halogenation is that the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material and often leading to polyhalogenation. libretexts.org Due to the higher acidity of the benzylic protons at C1, base-promoted halogenation is expected to occur preferentially at this position.

The resulting α-haloketones are subject to a range of subsequent reactions:

Nucleophilic Substitution: They are excellent substrates for Sₙ2 reactions with a variety of nucleophiles. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more electrophilic. nih.govjove.com

Elimination: Treatment with a sterically hindered, non-nucleophilic base (e.g., pyridine) can induce dehydrohalogenation via an E2 mechanism, yielding an α,β-unsaturated ketone. libretexts.org

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Substitution (Sₙ2) | Sodium acetate | α-Acetoxy ketone |

| Substitution (Sₙ2) | Sodium azide | α-Azido ketone |

| Elimination (E2) | Pyridine, heat | α,β-Unsaturated ketone |

Green Chemistry Principles in 4-Methyl-1-phenylpentan-2-one Synthesis

The application of green chemistry principles to the synthesis of 4-Methyl-1-phenylpentan-2-one aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green routes for this exact molecule are not widely documented, general green strategies for ketone synthesis can be applied.

A traditional approach to synthesizing a similar ketone, 4-methyl-1-phenylpentan-1-one, might involve a Grignard reaction between isopentylmagnesium bromide and benzoyl chloride, or a Friedel-Crafts acylation. chemicalbook.com These methods can have drawbacks, such as the use of volatile ether solvents, stoichiometric organometallic reagents, or harsh Lewis acid catalysts that generate significant waste.

In contrast, a greener approach would focus on catalytic and atom-economical methods. For instance, research into iron-catalyzed methylation and alkenylation reactions represents a move towards using earth-abundant and less toxic metals in place of precious metal catalysts. Biocatalytic approaches, using enzymes to perform specific bond formations under mild aqueous conditions, offer another promising avenue. The development of catalyst-free and water-mediated Knoevenagel condensation reactions also highlights the progress in making synthetic transformations more environmentally benign. rsc.org

| Approach | Example Reaction Type | Green Chemistry Principle(s) Addressed | Advantages |

|---|---|---|---|

| Traditional | Friedel-Crafts Acylation | - | Well-established C-C bond formation. |

| Greener Alternative | Heterogeneous Catalysis | Catalysis, Waste Prevention | Reusable solid acid catalyst (e.g., zeolite), reduced corrosive waste. |

| Greener Alternative | Biocatalysis | Use of Renewable Feedstocks, Safer Solvents | Mild reaction conditions (aqueous, room temp.), high selectivity. |

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 1 Phenylpentan 2 One in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis.acs.org

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for identifying the number and types of protons and carbons in 4-Methyl-1-phenylpentan-2-one.

The ¹H NMR spectrum reveals the distinct proton environments within the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The two methylene (B1212753) groups (H-1 and H-3) and the single methine proton (H-4) produce signals in the aliphatic region, with their specific chemical shifts influenced by proximity to the carbonyl group and the phenyl ring. The diastereotopic protons of the benzylic methylene (H-1) are often observed as distinct signals. The two methyl groups attached to the same carbon (H-4) are chemically equivalent and appear as a doublet due to coupling with the methine proton.

Table 1: ¹H NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.18 - 7.31 | m | 5H |

| Benzylic CH₂ (C1-H) | ~3.64 | s | 2H |

| Methylene CH₂ (C3-H) | ~2.31 | d | 2H |

| Methine CH (C4-H) | ~2.12 | m | 1H |

| Methyl (CH₃)₂ (C5, C5'-H) | ~0.86 | d | 6H |

Note: Data are representative and sourced from typical spectra in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), and m (multiplet).

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C-2) is characteristically deshielded and appears at the low-field end of the spectrum (~210 ppm). Aromatic carbons are found in the δ 126-135 ppm range. The aliphatic carbons of the benzyl (B1604629) and isobutyl groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~209.7 |

| Aromatic C (Quaternary) | ~134.5 |

| Aromatic CH | ~129.4 |

| Aromatic CH | ~128.6 |

| Aromatic CH | ~126.8 |

| Benzylic CH₂ (C1) | ~51.2 |

| Methylene CH₂ (C3) | ~50.6 |

| Methine CH (C4) | ~24.5 |

| Methyl CH₃ (C5, C5') | ~22.4 |

Note: Predicted values based on typical chemical shift ranges and spectral database information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Studies

While 1D NMR identifies the types of nuclei present, 2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space connectivities. omicsonline.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For 4-Methyl-1-phenylpentan-2-one, a COSY spectrum would show a cross-peak between the methine proton (H-4) and the adjacent methylene protons (H-3), as well as between the methine proton (H-4) and the two methyl protons (H-5/5'). This confirms the isobutyl fragment's connectivity. The aromatic protons would also show correlations among themselves depending on their coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. acs.org An HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal from the ¹³C spectrum. For instance, the signal at ~3.64 ppm would correlate with the carbon at ~51.2 ppm, confirming this as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key HMBC correlations for 4-Methyl-1-phenylpentan-2-one would include:

The benzylic protons (H-1) showing a correlation to the carbonyl carbon (C-2), linking the phenylmethyl group to the ketone.

The methylene protons (H-3) showing a correlation to the carbonyl carbon (C-2), connecting the isobutyl group to the other side of the ketone.

The methyl protons (H-5/5') showing correlations to both the methine carbon (C-4) and the methylene carbon (C-3), confirming the branched structure.

Vibrational Spectroscopy Applications in Molecular Characterization

Fourier Transform Infrared (FTIR) Spectroscopy.acs.org

FTIR spectroscopy is highly effective for identifying functional groups. The spectrum of 4-Methyl-1-phenylpentan-2-one is dominated by a strong absorption band characteristic of the carbonyl (C=O) group.

Table 3: Key FTIR Vibrational Frequencies for 4-Methyl-1-phenylpentan-2-one

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| ~3030-3060 | Aromatic C-H Stretch | Medium |

| ~2870-2960 | Aliphatic C-H Stretch | Strong |

| ~1715 | C=O Carbonyl Stretch | Strong |

| ~1605, ~1495, ~1455 | Aromatic C=C Ring Stretch | Medium-Weak |

| ~700, ~740 | C-H Out-of-plane Bending (monosubstituted ring) | Strong |

Note: Wavenumbers are approximate and based on typical values for the specified functional groups.

Raman Spectroscopy for Distinct Molecular Fingerprinting.metrohm.com

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For aromatic ketones, the C=C ring stretching and the C=O stretching vibrations are also prominent in the Raman spectrum. cdnsciencepub.comrsc.org The symmetric stretching of the non-polar C-C bonds in the alkyl chain and the aromatic ring often gives rise to strong Raman signals. The aromatic ring vibrations typically appear in the 1580-1610 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and crucial information about the compound's structure through analysis of its fragmentation patterns under electron ionization (EI). nih.gov

The mass spectrum of 4-Methyl-1-phenylpentan-2-one will show a molecular ion peak [M]⁺ corresponding to its molecular weight (176 g/mol ). The fragmentation is dictated by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways for ketones include α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement. msu.edu

A prominent peak is observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage of the bond between C-1 and C-2 and subsequent rearrangement of the benzyl cation. Another significant fragmentation is the α-cleavage on the other side of the carbonyl group, leading to the loss of an isobutyl radical and the formation of a [C₈H₇O]⁺ fragment (m/z 119), or the formation of an isobutyl cation ([C₄H₉]⁺, m/z 57).

Table 4: Major Fragments in the Mass Spectrum of 4-Methyl-1-phenylpentan-2-one

| m/z (mass/charge ratio) | Proposed Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 176 | [C₁₂H₁₆O]⁺ (Molecular Ion) | ~4% |

| 91 | [C₇H₇]⁺ (Tropylium ion) | ~38% |

| 85 | [C₅H₉O]⁺ | ~92% |

| 57 | [C₄H₉]⁺ (Isobutyl cation) | 100% (Base Peak) |

Note: Data based on typical EI-MS fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the identification of volatile and semi-volatile compounds like 4-Methyl-1-phenylpentan-2-one. The development of a robust GC-MS method involves the optimization of several parameters to achieve adequate separation and clear mass spectral data for unambiguous identification.

A typical GC-MS method for the analysis of 4-Methyl-1-phenylpentan-2-one would employ a capillary column, such as a DB-5MS, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for a wide range of analytes. The carrier gas is typically helium, with a constant flow rate to ensure reproducible retention times. The oven temperature program is a critical parameter that is optimized to ensure the separation of 4-Methyl-1-phenylpentan-2-one from potential isomers or impurities. A starting temperature of around 50-70°C is held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250-300°C.

Electron ionization (EI) at 70 eV is the standard ionization technique used, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for identification. For 4-Methyl-1-phenylpentan-2-one, the mass spectrum is characterized by a molecular ion peak (M+) at m/z 176, corresponding to its molecular weight. nih.gov Key fragment ions would include those resulting from the cleavage of the benzyl group (m/z 91) and the isobutyl group (m/z 57), as well as McLafferty rearrangement products. In some cases, to differentiate from structural isomers such as 4-methyl-4-phenylpentan-2-one, careful analysis of the relative intensities of fragment ions is necessary. nih.gov For instance, the analysis of related compounds like synthetic cathinones often relies on GC-MS for initial identification in seized materials. unodc.org

| Parameter | Value |

| Column | DB-5MS (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

This table represents typical starting parameters for GC-MS method development for 4-Methyl-1-phenylpentan-2-one.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a compound by providing its exact mass with high accuracy and precision. This technique is particularly crucial in research to differentiate between compounds with the same nominal mass but different elemental formulas.

For 4-Methyl-1-phenylpentan-2-one (C12H16O), the theoretical exact mass of the molecular ion [M]+ is 176.1201 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with an error of less than 5 parts per million (ppm). This high mass accuracy allows for the confident determination of the elemental formula. For instance, a measured mass of 176.1205 would correspond to a mass error of 2.3 ppm, strongly supporting the formula C12H16O. This level of certainty is critical in fields like metabolomics and the identification of unknown substances, including new psychoactive substances where precise structural elucidation is paramount. semanticscholar.orgresearchgate.net

| Property | Value |

| Molecular Formula | C12H16O |

| Nominal Mass | 176 |

| Theoretical Exact Mass | 176.1201 Da |

| Typical Mass Accuracy | < 5 ppm |

This table outlines the key mass spectrometric properties of 4-Methyl-1-phenylpentan-2-one relevant to HRMS analysis.

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS) for Complex Mixture Analysis

The analysis of 4-Methyl-1-phenylpentan-2-one in complex matrices, such as in biological samples or reaction mixtures, necessitates a highly selective and sensitive analytical technique. Ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) provides this capability through the combination of rapid chromatographic separation with the specificity of tandem mass spectrometry. researchgate.net

In a typical UHPLC-QQQ-MS/MS method, the separation is achieved on a sub-2 µm particle size column, which allows for faster analysis times and higher resolution compared to conventional HPLC. sielc.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. sielc.com

Following chromatographic separation, the analyte enters the triple quadrupole mass spectrometer. The first quadrupole (Q1) is set to select the precursor ion of 4-Methyl-1-phenylpentan-2-one, which is typically the protonated molecule [M+H]+ at m/z 177 in positive ion mode. This precursor ion is then fragmented in the second quadrupole (q2), a collision cell, by collision-induced dissociation (CID) with an inert gas like argon or nitrogen. The resulting product ions are then scanned in the third quadrupole (Q3).

For quantification and confirmation, multiple reaction monitoring (MRM) is employed. In this mode, Q1 and Q3 are set to transmit specific precursor and product ions, respectively. For 4-Methyl-1-phenylpentan-2-one, characteristic MRM transitions would be monitored. For example, the transition from m/z 177 to a prominent fragment ion would be used for quantification (quantifier), while another transition to a different fragment ion would be used for confirmation (qualifier). This high degree of selectivity allows for the accurate measurement of the analyte even in the presence of co-eluting interferences. This technique is widely used in forensic toxicology for the detection of new psychoactive substances in biological matrices. researchgate.netresearchgate.net

Chromatographic Separation and Purity Assessment Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reverse phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and purity assessment of moderately polar to nonpolar compounds like 4-Methyl-1-phenylpentan-2-one. Method development focuses on optimizing separation parameters to achieve good resolution, peak shape, and analysis time.

A typical RP-HPLC method for 4-Methyl-1-phenylpentan-2-one would utilize a C18 column, which has a nonpolar stationary phase. The mobile phase would consist of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. sielc.com An isocratic elution with a fixed mobile phase composition or a gradient elution with a changing composition can be employed to achieve the desired separation. For instance, a mobile phase of acetonitrile and water could be used for the analysis. sielc.com The detection is typically performed using a UV detector, often at a wavelength where the phenyl group of the molecule absorbs, such as around 254 nm.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For purity assessment, the method must be able to separate 4-Methyl-1-phenylpentan-2-one from its potential impurities, including starting materials, byproducts, and degradation products.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture sielc.com |

| Detection | UV at ~254 nm |

| Flow Rate | 1.0 mL/min |

This table provides a general set of conditions for RP-HPLC analysis of 4-Methyl-1-phenylpentan-2-one.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling the higher backpressures generated.

For the analysis of 4-Methyl-1-phenylpentan-2-one, transitioning from an HPLC to a UPLC method can dramatically reduce analysis times, often by a factor of 5 to 10, without sacrificing resolution. The principles of separation are the same as in RP-HPLC, typically employing a C18 stationary phase and a mobile phase of acetonitrile and water. sielc.com The shorter analysis times lead to a significant increase in sample throughput, which is highly beneficial in research and quality control environments where large numbers of samples need to be analyzed. The sharper and more intense peaks obtained with UPLC also lead to lower detection limits. The use of smaller particle columns is also noted for fast UPLC applications in the analysis of related compounds. sielc.comsielc.com

Chiral Chromatographic Techniques for Enantiomer Separation

Since 4-Methyl-1-phenylpentan-2-one possesses a chiral center at the carbon atom bearing the methyl group, it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities, making their separation and quantification crucial in certain research contexts, particularly in pharmacology and toxicology. wikipedia.org

Chiral chromatography is the most common method for separating enantiomers. wikipedia.org This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. These CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus, separation.

For the chiral separation of ketones like 4-Methyl-1-phenylpentan-2-one, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. chromatographyonline.com The separation can be performed in normal-phase mode (e.g., using a mobile phase of hexane (B92381) and isopropanol) or in reversed-phase mode. The choice of mobile phase and temperature can significantly impact the selectivity and resolution of the enantiomers. chromatographyonline.com For example, a Chiralpak IA column with a mobile phase of n-hexane/isopropanol has been used for the separation of enantiomers of similar compounds. The detection is typically carried out using a UV detector. The successful separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a sample.

Preparative Chromatography for Isolation of Synthetic Byproducts and Impurities

In the synthesis of 4-methyl-1-phenylpentan-2-one, the formation of byproducts and the presence of impurities are common challenges that necessitate effective purification techniques. Preparative chromatography stands as a crucial method for the isolation and removal of these unwanted compounds, ensuring the high purity of the final product required for research and other applications. High-performance liquid chromatography (HPLC) is a particularly scalable method that can be adapted for preparative separation. sielc.comsielc.com

A common synthetic route to 4-methyl-1-phenylpentan-2-one involves the reaction of phenylacetic acid and isovaleric acid over a thorium dioxide (ThO₂) catalyst at high temperatures (450-470°C). chemicalbook.com Another approach is the Friedel-Crafts acylation, which, if not carefully controlled, can lead to polysubstitution and the formation of diaryl ketone byproducts. Optimization of this reaction includes using low temperatures (0–5°C) and an inert atmosphere to suppress side reactions. Regardless of the synthetic method, impurities from starting materials or byproducts from side reactions can be present in the crude product.

Common byproducts and impurities that may arise during the synthesis of 4-methyl-1-phenylpentan-2-one are detailed in the table below. The separation of these compounds is often achieved using preparative reverse-phase HPLC. sielc.com A typical mobile phase for such separations consists of acetonitrile and water, often with the addition of an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The choice of a stationary phase, such as a C18 column, is critical for achieving optimal separation.

Interactive Data Table: Potential Synthetic Byproducts and Impurities of 4-Methyl-1-phenylpentan-2-one

| Compound Name | Molecular Formula | Rationale for Presence | Separation Method |

| 4-Methyl-1-phenylpentan-2-ol | C₁₂H₁₈O | Reduction of the ketone functional group. nih.gov | Preparative HPLC |

| Phenylacetic acid | C₈H₈O₂ | Unreacted starting material. chemicalbook.com | Preparative HPLC |

| Isovaleric acid | C₅H₁₀O₂ | Unreacted starting material. chemicalbook.com | Preparative HPLC |

| Diaryl ketones | Varies | Byproduct of Friedel-Crafts acylation. | Preparative HPLC |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For 4-methyl-1-phenylpentan-2-one, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the formation of a suitable crystalline derivative. nih.govcymitquimica.com

Furthermore, X-ray crystallography has been instrumental in elucidating the structure of reaction products of derivatives of 4-methyl-1-phenylpentan-2-one. In one study, the reaction of 4-methyl-4-nitro-1-phenylpentan-1-one with thionyl chloride yielded a sulfinyl ketone, and its structure was unequivocally confirmed by X-ray crystallography. publish.csiro.aupublish.csiro.au This demonstrates the utility of the technique in confirming the outcomes of chemical transformations and characterizing novel compounds.

Interactive Data Table: Potential Crystallographic Data for a Derivative of 4-Methyl-1-phenylpentan-2-one

| Parameter | 4-methyl-4-nitro-1-phenyl-2-thioxopentan-1-one S-oxide |

| Molecular Formula | C₁₂H₁₃NO₄S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.869(8) |

| b (Å) | 5.920(4) |

| c (Å) | 24.103(9) |

| β (°) | 91.50(5) |

| Z | 8 |

| Data derived from a study on a derivative of 4-methyl-1-phenylpentan-2-one. publish.csiro.au |

Biological and Pharmacological Research of 4 Methyl 1 Phenylpentan 2 One and Its Analogs

Investigation of Biological Activity and Potential Pharmacological Effects

4-Methyl-1-phenylpentan-2-one, also known as benzyl (B1604629) isobutyl ketone, is a ketone with the molecular formula C12H16O. nih.gov Its biological activity is an area of growing interest, particularly concerning its interactions with biological systems and its role as a building block in the development of new drugs.

Exploration of Interactions with Biological Systems and Molecular Targets

While specific, detailed studies on the direct interaction of 4-Methyl-1-phenylpentan-2-one with molecular targets are not extensively documented in peer-reviewed literature, general principles suggest that as a ketone, it can engage in various biochemical reactions. The compound's structure, featuring a ketone functional group, allows for potential interactions with enzymes and receptors, possibly modulating their activity. The mechanism of action for such a compound could involve acting as a ligand that binds to these biological targets, thereby influencing signal transduction and metabolic processes.

For its analogs, more specific interactions have been identified. For instance, a study on a psychoactive mixture identified a related compound, 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one, and investigated its interactions with human monoamine oxidase (hMOA) and human catechol O-methyltransferase (hCOMT), two key enzymes in neurotransmitter metabolism. ingentaconnect.com

Role as a Synthetic Intermediate or Precursor in Medicinal Chemistry and Drug Development

The primary role of 4-Methyl-1-phenylpentan-2-one and its analogs in the pharmacological field is as a synthetic intermediate. Its chemical structure makes it a versatile starting material for creating more complex molecules with potential therapeutic applications.

Notably, the structural isomer, 4-methyl-1-phenylpentan-1-one, has been identified as a precursor in the synthesis of psychoactive substances, such as α-Pyrrolidinoisohexanophenone (α-PiHP), highlighting the significance of this chemical scaffold in medicinal and forensic chemistry. The position of the ketone group is a critical factor, as the shift from position 2 (in the title compound) to position 1 alters the steric and electronic properties of the molecule, influencing its reactivity and suitability for certain synthetic pathways.

The reduction of 4-Methyl-1-phenylpentan-2-one yields 2-methyl-5-phenylpentane, which is also a precursor for bioactive molecules. This underscores the compound's utility in creating a variety of downstream products with potential pharmacological relevance.

Table 1: Physicochemical Properties of 4-Methyl-1-phenylpentan-2-one

| Property | Value | Source |

| Molecular Formula | C12H16O | nih.gov |

| Molecular Weight | 176.25 g/mol | nih.gov |

| Physical Description | Colorless oily liquid with a sweet, woody, spicy odor | nih.gov |

| Boiling Point | 250-251 °C | nih.gov |

| Density | 0.940-0.949 g/mL at 25 °C | cookechem.com |

| IUPAC Name | 4-methyl-1-phenylpentan-2-one | nih.gov |

Evaluation within Broader Drug Discovery and Development Frameworks

Within the broader context of drug discovery, compounds like 4-Methyl-1-phenylpentan-2-one are considered valuable building blocks. thegoodscentscompany.com Its inclusion in chemical libraries for screening purposes allows researchers to explore its potential as a lead compound for various therapeutic targets. Chemical suppliers often categorize it as a research chemical and building block for the pharmaceutical industry. thegoodscentscompany.com

The evaluation of its analogs has been more explicit. For example, derivatives of synthetic cathinones, which share a similar phenyl-alkyl-ketone backbone, are systematically studied to understand their pharmacological and toxicological profiles as new psychoactive substances emerge. springermedizin.de These studies are crucial for forensic science and public health. unodc.orgeuropa.eu

Structure-Activity Relationship (SAR) Studies of 4-Methyl-1-phenylpentan-2-one Derivatives

Direct Structure-Activity Relationship (SAR) studies on 4-Methyl-1-phenylpentan-2-one are scarce. However, SAR studies on analogous phenyl alkyl ketones provide valuable insights into how structural modifications can influence biological activity.

A study on a series of phenyl alkyl ketones as inhibitors of phosphodiesterase-4 (PDE4), a target for anti-inflammatory drugs, revealed key SAR trends. nih.gov Although the study did not include 4-Methyl-1-phenylpentan-2-one itself, it demonstrated that the nature and position of substituents on the phenyl ring and the length and branching of the alkyl chain are critical for potency and selectivity. For instance, a 4-methoxy substitution on the phenyl ring was found to be significantly more potent than a 3-methoxy substitution. nih.gov This highlights the importance of the substitution pattern on the aromatic ring in determining the interaction with the enzyme's active site.

Furthermore, SAR studies on synthetic cathinone (B1664624) derivatives show that alterations to the alkyl chain, the amine group, and the phenyl ring can drastically change the pharmacological properties, including their potency and mechanism of action as central nervous system stimulants. springermedizin.de

Mechanistic Studies of Biological Interactions

Understanding the mechanism through which a compound exerts its effects is a cornerstone of pharmacological research. For 4-Methyl-1-phenylpentan-2-one and its analogs, this involves identifying their molecular targets and quantifying their binding affinities.

Exploration of Molecular Targets and Binding Affinities

As previously mentioned, specific molecular targets and binding affinities for 4-Methyl-1-phenylpentan-2-one have not been extensively reported. However, research on its analogs provides clues. The study on the psychoactive mixture containing 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one used in silico docking to predict its binding to human monoamine oxidase (hMOA) and human catechol O-methyltransferase (hCOMT). ingentaconnect.com The study reported binding scores of -8.9 kcal/mol for hMOA and -9.4 kcal/mol for hCOMT, suggesting a potential inhibitory activity against these enzymes. ingentaconnect.com

The research on phenyl alkyl ketones as PDE4 inhibitors also involved molecular docking studies, which revealed that the compounds bind in the enzyme's active site, with specific interactions, such as hydrogen bonding and van der Waals forces, contributing to their inhibitory potency. nih.gov These studies, while not directly on 4-Methyl-1-phenylpentan-2-one, illustrate the likely mechanisms by which it and its derivatives could interact with biological targets.

Enzymatic Biotransformation and Metabolic Pathway Research

Research into the enzymatic biotransformation of 4-methyl-1-phenylpentan-2-one has explored its potential as a substrate for various enzymes. For instance, enzymatic oxidation utilizing alcohol dehydrogenases, such as those from Lactobacillus species, can convert 4-methyl-1-phenylpentan-2-ol to 4-methyl-1-phenylpentan-2-one. This biocatalytic process operates under mild conditions (pH 7, 30°C) and can achieve yields of 50–55%, though it may require costly enzyme immobilization. The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, which could influence metabolic pathways within biological systems.

The metabolic fate of structurally similar compounds has been investigated, providing insights into potential pathways for 4-methyl-1-phenylpentan-2-one. For example, studies on pironetin (B1678462) and its phenyl analog revealed extensive oxidative metabolism by human and mouse liver microsomes. nih.gov This suggests that 4-methyl-1-phenylpentan-2-one could also be a substrate for cytochrome P450 enzymes, leading to various hydroxylated and further oxidized metabolites. nih.govresearchgate.net The metabolism of analogous compounds often occurs at multiple sites on the molecule, including side chains and aromatic rings. nih.gov

While specific metabolic pathways for 4-methyl-1-phenylpentan-2-one are not extensively detailed in the available literature, it is classified as an endogenous metabolite. hmdb.camedchemexpress.com Research on similar ketones, such as nonane-4,6-dione, shows enzymatic cleavage by hydrolases, yielding smaller molecules like pentan-2-one and butyrate. nih.gov This suggests that a potential metabolic route for 4-methyl-1-phenylpentan-2-one could involve cleavage of its carbon-carbon bonds. nih.gov

The table below summarizes the enzymatic reactions and potential metabolic transformations related to 4-methyl-1-phenylpentan-2-one and its analogs.

| Transformation | Enzyme Class/System | Precursor/Substrate | Product | Significance |

| Oxidation | Alcohol Dehydrogenase | 4-Methyl-1-phenylpentan-2-ol | 4-Methyl-1-phenylpentan-2-one | Biocatalytic synthesis route |

| Oxidation | Oxidoreductases | 4-Methyl-1-phenylpentan-2-one | Carboxylic Acids | Potential metabolic pathway |

| Reduction | Reductases | 4-Methyl-1-phenylpentan-2-one | 4-Methyl-1-phenylpentan-2-ol | Potential metabolic pathway |

| Oxidative Metabolism | Cytochrome P450 | Phenylpironetin (analog) | Multiple hydroxylated metabolites | Indicates potential for extensive oxidative metabolism nih.gov |

| C-C Bond Cleavage | Hydrolase | Nonane-4,6-dione (analog) | Pentan-2-one and Butyrate | Suggests a possible degradation pathway nih.gov |

In Vitro and In Vivo Pharmacokinetic Investigations

In silico and in vitro studies have begun to shed light on the pharmacokinetic profile of 4-methyl-1-phenylpentan-2-one and its analogs. Computational models, such as the BOILED-Egg model, can predict gastrointestinal absorption and brain penetration based on lipophilicity and polarity. dntb.gov.ua An analog, 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP), was predicted to be a substrate of P-glycoprotein and to have the potential to permeate the blood-brain barrier. researchgate.netresearchgate.net Such predictions are crucial in the early stages of drug discovery to assess the potential for oral bioavailability and central nervous system activity. dntb.gov.ua

Further in silico analysis of HP suggested potential for human hepatotoxicity and drug-induced liver injury. researchgate.net These predictive tools help in identifying potential liabilities of a compound before extensive experimental testing. researchgate.net

While specific in vivo pharmacokinetic data for 4-methyl-1-phenylpentan-2-one is limited, studies on its alcohol analog, 4-methyl-1-phenylpentan-2-ol, provide some context. A 13-week toxicity study in rats established a no-untoward-effect level (NUEL) of 10 mg/kg/day for this alcohol analog. nih.gov At higher doses, effects on weight gain and organ weights were observed. nih.gov Such studies, while not directly on the ketone, offer valuable information on the potential in vivo behavior of structurally related compounds.

The table below presents predicted and experimental pharmacokinetic parameters for 4-methyl-1-phenylpentan-2-one and its analogs.

| Parameter | Compound | Method | Finding | Reference |

| Blood-Brain Barrier Permeation | 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP) | In silico prediction | Potential to permeate | researchgate.netresearchgate.net |

| P-glycoprotein Substrate | 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP) | In silico prediction | Predicted to be a positive substrate | researchgate.netresearchgate.net |

| Hepatotoxicity | 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP) | In silico prediction | Potential for human hepatotoxicity and drug-induced liver injury | researchgate.net |

| No-Untoward-Effect Level (NUEL) | 4-Methyl-1-phenylpentan-2-ol | 13-week rat study | 10 mg/kg/day | nih.gov |

Toxicological Assessments and Safety Profiling for Research Applications

In Vitro Cytotoxicity and Genotoxicity Assays

The toxicological profile of 4-methyl-1-phenylpentan-2-one is an area of active investigation. In vitro assays are crucial for early-stage safety assessment. A BlueScreen assay, which evaluates cytotoxicity and genotoxicity, indicated no significant cytotoxic effects for 4-methyl-1-phenylpentan-2-one at the concentrations tested, corroborating findings from the Ames test.

However, studies on analogs suggest that structural modifications can significantly impact cytotoxicity. For instance, in a study of pironetin analogs, the phenyl analog showed reduced antiproliferative activity compared to the parent compound, while a dihydroxy-4-fluorophenyl analog was slightly more effective against certain ovarian cancer cell lines. nih.gov This highlights the sensitivity of biological activity to structural changes.

An analog, 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP), was predicted to be mutagenic. researchgate.net Another study on a dithiolane derivative, (1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one, identified it as a potent inhibitor of TRPV2 channels with an IC50 of 6.3 µM, demonstrating specific biological activity that could be associated with cellular toxicity at higher concentrations. semanticscholar.org

The following table summarizes the available cytotoxicity and genotoxicity data.

| Assay | Compound | Result | Significance |

| BlueScreen Assay | 4-Methyl-1-phenylpentan-2-one | No significant cytotoxicity or genotoxicity | Suggests a favorable preliminary safety profile |

| Ames Test | 4-Methyl-1-phenylpentan-2-one | No significant genotoxicity | Corroborates BlueScreen assay findings |

| Antiproliferative Assay | Phenylpironetin (analog) | Reduced activity compared to pironetin | Demonstrates structure-activity relationship for cytotoxicity nih.gov |

| In silico Mutagenicity | 3-(hydroxyphenylmethyl)-3,4-dimethyl-1-phenylpentan-2-one (HP) | Predicted to be mutagenic | Highlights potential genotoxic liability for this analog researchgate.net |

| TRPV2 Inhibition | (1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one | IC50 = 6.3 µM | Indicates potent and specific biological activity semanticscholar.org |

Environmental Fate and Biodegradation Studies for Research Waste Management

Information regarding the environmental fate and biodegradation of 4-methyl-1-phenylpentan-2-one is crucial for proper research waste management. While specific biodegradation studies are not widely available, general guidelines for chemical waste disposal apply. coleparmer.com Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3. coleparmer.com It is advised not to empty this chemical into drains. coleparmer.com

The persistence and bioaccumulation potential of a chemical are key considerations in its environmental risk assessment. habitablefuture.org While detailed data for 4-methyl-1-phenylpentan-2-one is sparse, its structural analog, 4-methyl-1-phenylpentan-2-ol, is not expected to be readily biodegradable. ontosight.ai This suggests that 4-methyl-1-phenylpentan-2-one may also persist in the environment. habitablefuture.orgontosight.ai

The New Zealand Environmental Protection Authority lists 4-methyl-1-phenyl-2-pentanone in its inventory, indicating that its environmental impact is a consideration for regulatory bodies. nih.gov Proper handling and disposal procedures, including the use of personal protective equipment and adherence to laboratory safety protocols, are essential to minimize environmental contamination. ontosight.ai

The table below outlines key considerations for the environmental fate and waste management of 4-methyl-1-phenylpentan-2-one.

| Aspect | Information | Implication for Waste Management |

| Regulatory Classification | Must be evaluated as a potential hazardous waste under US EPA guidelines. coleparmer.com | Requires proper classification before disposal. coleparmer.com |

| Disposal | Advised not to empty into drains. coleparmer.com | Avoidance of release into sewer systems. coleparmer.com |

| Biodegradation | The analog 4-methyl-1-phenylpentan-2-ol is not readily biodegradable. ontosight.ai | Suggests potential for persistence in the environment. ontosight.ai |

| Regulatory Notice | Listed by the New Zealand Environmental Protection Authority. nih.gov | Indicates regulatory oversight of its environmental presence. nih.gov |

Computational and Theoretical Studies on 4 Methyl 1 Phenylpentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (TDFT), are instrumental in elucidating the electronic properties of 4-Methyl-1-phenylpentan-2-one. These calculations can determine the molecule's ground state geometry and electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how 4-Methyl-1-phenylpentan-2-one will interact with other molecules and its potential role in chemical reactions. Natural Bond Orbital (NBO) analysis further details the charge transfer and delocalization of electrons within the molecule, highlighting stabilizing interactions. researchgate.netnih.gov

Global reactivity descriptors, such as electronegativity, global hardness, and global softness, can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net These parameters are derived from the HOMO and LUMO energies and offer insights into the molecule's resistance to change in its electron distribution.

Table 1: Predicted Electronic Properties of 4-Methyl-1-phenylpentan-2-one

| Property | Predicted Value | Significance |

| Molecular Formula | C12H16O | Basic atomic composition |

| Monoisotopic Mass | 176.12012 Da | Precise mass of the most abundant isotope |

| XlogP (predicted) | 2.7 | Indicator of lipophilicity |

This table is populated with data from publicly available chemical databases. uni.lu

Molecular Dynamics Simulations for Conformational Landscape Analysis

4-Methyl-1-phenylpentan-2-one possesses conformational flexibility due to the presence of single bonds in its structure. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. nih.gov By simulating the atomic motions of the molecule, MD can identify the most stable conformations and the energy barriers between them.

These simulations provide a dynamic picture of the molecule's behavior, revealing how it folds and changes shape in different environments. This understanding of the conformational landscape is crucial, as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure. Recent advancements in combining MD simulations with experimental data, such as from cryo-electron microscopy, have enhanced the ability to analyze continuous conformational changes in complex systems. nih.gov

In Silico Modeling of Biological Interactions and Rational Drug Design

In silico modeling has become an indispensable tool in the field of drug discovery and design. nih.govacademicjournals.orgopenmedicinalchemistryjournal.com For 4-Methyl-1-phenylpentan-2-one, these computational methods can be used to predict its potential interactions with biological targets, such as enzymes and receptors.

Molecular docking is a key technique in this area, which predicts the preferred orientation of a ligand (in this case, 4-Methyl-1-phenylpentan-2-one) when bound to a target protein to form a stable complex. openmedicinalchemistryjournal.com The results of docking studies, often expressed as a binding affinity or score, can help to identify potential biological targets and guide the design of new molecules with improved activity.

Computer-aided drug design (CADD) leverages these in silico models to rationally design new drug candidates. researchgate.net By understanding the structure-activity relationships, researchers can modify the structure of 4-Methyl-1-phenylpentan-2-one to enhance its desired biological effects while minimizing potential off-target interactions. This approach accelerates the drug discovery process and reduces the need for extensive experimental screening. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides the means to investigate the detailed mechanisms of chemical reactions involving 4-Methyl-1-phenylpentan-2-one. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy intermediates that connect reactants to products.